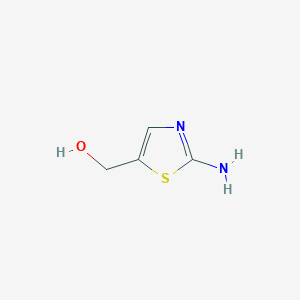

(2-Amino-1,3-thiazol-5-yl)methanol

Description

Propriétés

IUPAC Name |

(2-amino-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEMBFLDHOUKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458969 | |

| Record name | (2-Amino-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131184-73-1 | |

| Record name | (2-Amino-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Aminothiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-1,3-thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-1,3-thiazol-5-yl)methanol is a heterocyclic organic compound featuring a core 2-aminothiazole scaffold. This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its wide range of biological activities.[1][2] As a functionalized aminothiazole, this compound serves primarily as a versatile synthetic intermediate and building block in the development of more complex molecules, including potential drug candidates.[3][4] Its structure combines the reactive amino group and a primary alcohol, offering multiple points for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and the biological significance of its core structure.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[5] The key identifying and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 2-Amino-5-thiazolemethanol, 2-Amino-5-(hydroxymethyl)thiazole | [4][5] |

| CAS Number | 131184-73-1 | [4] |

| Molecular Formula | C₄H₆N₂OS | [4] |

| Molecular Weight | 130.17 g/mol | [4] |

| Appearance | Yellow Solid | [5] |

| Boiling Point | 340.7 ± 17.0 °C (Predicted) | [5] |

| Density | 1.475 g/cm³ (Predicted) | [5] |

| pKa | 13.54 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in Dichloromethane, Methanol | [5] |

Spectral Data

| Spectroscopy | Characteristic Features for the 2-Aminothiazole Core | Reference(s) |

| ¹H NMR | -NH₂ protons: Broad singlet, typically δ 6.8-7.7 ppm.Thiazole ring proton (H-4): Singlet, typically δ 6.5-7.5 ppm.-CH₂OH protons: Singlet or multiplet, expected around δ 4.5-5.0 ppm.-OH proton: Broad singlet, variable chemical shift. | [6][7][8] |

| ¹³C NMR | C-2 (C-NH₂): δ 165-175 ppm.C-4: δ 105-115 ppm.C-5: δ 130-145 ppm.-CH₂OH: δ 55-65 ppm. | [6] |

| FT-IR (cm⁻¹) | N-H stretch (amine): 3100-3400 cm⁻¹ (often two bands).O-H stretch (alcohol): Broad, 3200-3600 cm⁻¹.C=N stretch (thiazole ring): ~1600-1650 cm⁻¹.C-N stretch: 1025-1150 cm⁻¹. | [6][9][10] |

| Mass Spec (MS) | Molecular Ion (M⁺): Expected at m/z = 130. | [7][9] |

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch Thiazole Synthesis .[11][12] This method involves the condensation reaction between an α-haloketone and a thiourea-containing compound.[13][14]

General Hantzsch Synthesis Workflow

The Hantzsch synthesis provides a direct and efficient route to the 2-aminothiazole core. The process begins with the halogenation of a ketone at the α-carbon, followed by a cyclocondensation reaction with thiourea.

Caption: Hantzsch synthesis workflow for 2-aminothiazole derivatives.

Representative Experimental Protocol

While a specific protocol for this compound is not detailed in the literature, a general procedure based on the Hantzsch synthesis for analogous compounds can be adapted.[11][15][16] The synthesis would start from an appropriate α-halo-ketone or aldehyde precursor, such as 1-bromo-3-hydroxyacetone.

Materials:

-

1-bromo-3-hydroxypropan-2-one (or a suitable protected precursor)

-

Thiourea

-

Ethanol or similar polar solvent

-

Sodium bicarbonate or other mild base for workup

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate for drying

Procedure:

-

Reaction Setup: Dissolve stoichiometric equivalents of the α-bromoketone precursor and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Cyclization: Heat the reaction mixture to reflux (typically 60-80°C) for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11]

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralization: Neutralize the solution with a 10% sodium bicarbonate solution, which will cause the thiazole product to precipitate.[6]

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.[16]

Biological Significance and Applications

The core 2-aminothiazole structure is of significant interest to the pharmaceutical industry. Derivatives have demonstrated a wide spectrum of pharmacological activities.

Caption: Key biological activities associated with the 2-aminothiazole core.

-

Anticancer Activity: Many 2-aminothiazole derivatives have been investigated as potent anticancer agents, targeting various mechanisms within cancer cells.[1]

-

Antimicrobial Properties: The scaffold is integral to compounds showing significant antibacterial and antifungal activities.[1][2]

-

Anti-inflammatory Effects: Several derivatives have been synthesized and evaluated for their potential to reduce inflammation, showing activity comparable to standard drugs in some models.[1]

-

Antioxidant Potential: The heterocyclic nature of the ring system contributes to the antioxidant properties observed in some derivatives.[17]

-

Synthetic Applications: Beyond direct biological activity, this compound is a key reactant for creating imino-quinone methide intermediates, which are valuable in further organic synthesis.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aminothiazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. Avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, refrigeration under an inert atmosphere (e.g., argon) at 2–8 °C is recommended.[5]

-

Hazards: Based on similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed.[5]

Conclusion

This compound is a valuable chemical intermediate whose core structure is associated with a wealth of biological activities. Its synthesis is accessible through established methods like the Hantzsch reaction. The presence of both an amino and a hydroxyl group provides synthetic handles for elaboration into a diverse range of more complex molecules, making it a compound of high interest for researchers in medicinal chemistry and drug discovery. Careful handling and adherence to safety protocols are essential when working with this and related compounds.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-5-thiazolemethanol | 131184-73-1 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 9. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiazole synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

(2-Amino-1,3-thiazol-5-yl)methanol CAS number 131184-73-1

An In-depth Technical Guide to (2-Amino-1,3-thiazol-5-yl)methanol (CAS 131184-73-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a core 2-aminothiazole scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals.[1][2] Due to its functional groups—a primary amine and a primary alcohol—this compound serves as a versatile and valuable building block in the synthesis of more complex molecules.[3] It is primarily utilized as a chemical intermediate or reactant for creating libraries of derivatives for drug discovery and development.[4]

Physicochemical Properties

The fundamental physicochemical data for this compound are crucial for its proper handling, storage, and use in synthetic chemistry. The key properties are summarized in the table below.

| Property | Data | Reference(s) |

| CAS Number | 131184-73-1 | [4][5][6] |

| Molecular Formula | C₄H₆N₂OS | [4][6] |

| Molecular Weight | 130.17 g/mol | [4][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-Amino-5-thiazolemethanol, 5-(Hydroxymethyl)thiazol-2-ylamine | [3][7] |

| Appearance | White to off-white solid or yellow powder | [3][7] |

| Melting Point | 102-103 °C | [5][6] |

| Boiling Point | ~340 °C at 760 mmHg | [5] |

| Solubility | Soluble in polar solvents | [3] |

| Purity | ≥95% - ≥97% (Typical commercial grades) | [4][5][6] |

Synthesis and Experimental Protocols

The most common and established method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][8] This reaction involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide, most commonly thiourea, to form the thiazole ring.[8]

Generalized Hantzsch Synthesis Protocol

Objective: To synthesize this compound via Hantzsch cyclocondensation.

Materials:

-

1-Chloro-3-(tetrahydro-2H-pyran-2-yloxy)propan-2-one (or other suitable protected α-haloketone)

-

Thiourea

-

Absolute Ethanol

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Hydrochloric Acid (HCl) in an organic solvent (e.g., 1,4-dioxane)

-

Ethyl Acetate

-

Deionized Water

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone starting material (1.0 eq.) in absolute ethanol.

-

Addition of Thiourea: Add thiourea (1.1-1.5 eq.) to the ethanolic solution.[1]

-

Cyclocondensation: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-3 hours.[1]

-

Work-up and Isolation (Protected Intermediate):

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing cold deionized water, which may cause a precipitate to form.

-

Slowly add a 5% sodium bicarbonate solution to neutralize any acid formed during the reaction until effervescence stops.[1]

-

Collect the solid precipitate of the protected intermediate by vacuum filtration. Wash the solid with cold water and dry thoroughly.

-

-

Deprotection:

-

Dissolve the dried intermediate in a suitable organic solvent like ethyl acetate.

-

Add a solution of HCl (e.g., 4M in 1,4-dioxane) and stir at room temperature until TLC indicates the complete removal of the protecting group.

-

-

Final Purification:

-

Neutralize the reaction mixture again with a mild base (e.g., NaHCO₃ solution).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Role in Drug Discovery and Development

This compound is not typically investigated for its own biological activity. Instead, its value lies in its application as a versatile scaffold for combinatorial chemistry and the synthesis of compound libraries.[9][10] The 2-aminothiazole core is a key pharmacophore in drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2]

The diagram below illustrates a typical workflow where a building block like this compound is used in a drug discovery program.

Caption: A typical drug discovery workflow utilizing this compound as a starting scaffold.

Synthetic Derivatization Pathways

The two primary functional groups of this compound, the 2-amino group and the 5-hydroxymethyl group, provide reactive handles for a wide range of chemical modifications. This allows for the systematic exploration of the chemical space around the thiazole core to establish structure-activity relationships (SAR).

The following diagram outlines the logical relationships for creating derivatives from this core molecule.

Caption: Logical pathways for the synthetic modification of this compound's functional groups.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 131184-73-1: 2-Amino-5-thiazolemethanol | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 131184-73-1 Cas No. | 2-Amino-5-(hydroxymethyl)-1,3-thiazole | Apollo [store.apolloscientific.co.uk]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fortunejournals.com [fortunejournals.com]

An In-depth Technical Guide to (2-Amino-1,3-thiazol-5-yl)methanol: Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (2-Amino-1,3-thiazol-5-yl)methanol. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and quantitative data to support further research and application. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, most notably as a core component of the multi-targeted kinase inhibitor, dasatinib. This highlights the significance of its derivatives, such as this compound, as valuable building blocks in the synthesis of novel therapeutic agents. This compound also serves as a reactant in the preparation of imino-quinone methide type intermediates[1].

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a 2-aminothiazole ring substituted at the 5-position with a hydroxymethyl group.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 131184-73-1 | [1] |

| Molecular Formula | C₄H₆N₂OS | [1] |

| Molecular Weight | 130.17 g/mol | [1] |

| Alternate Name | 2-Amino-5-thiazolemethanol | [1] |

| Appearance | Yellow Solid | [2] |

| Purity | ≥97% (Commercially available) | [1] |

| Boiling Point | 340.7±17.0 °C (Predicted) | [2] |

| Density | 1.475 g/cm³ (Predicted) | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving the formation of a 2-aminothiazole precursor with a carbonyl group at the C5 position, followed by its reduction to the corresponding alcohol.

Synthetic Pathway Overview

The primary synthetic route commences with the Hantzsch-type synthesis of Ethyl 2-aminothiazole-5-carboxylate from ethyl 3-ethoxyacrylate and thiourea. The resulting ester is then reduced to the target primary alcohol, this compound, using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This procedure is adapted from a well-established method for the large-scale preparation of this key intermediate[3][4].

Caption: Experimental workflow for the synthesis of the ester intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |

| Ethyl 3-ethoxyacrylate | 144.17 | 0.1 | 14.4 g |

| N-bromosuccinimide (NBS) | 177.98 | 0.11 | 19.6 g |

| Thiourea | 76.12 | 0.1 | 7.6 g |

| Dioxane/Water (1:1) | - | - | 100 mL |

| Ammonia Solution | - | - | 20 mL |

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of dioxane and water (100 mL).

-

Cool the solution to -10°C in an ice-salt bath.

-

Slowly add N-bromosuccinimide (19.6 g, 0.11 mol) portion-wise, maintaining the temperature below 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Add thiourea (7.6 g, 0.1 mol) to the reaction mixture.

-

Heat the mixture to 80°C and maintain this temperature for 1 hour.

-

Cool the solution to room temperature and add ammonia solution (20 mL) to neutralize the acid and precipitate the product.

-

Stir the resulting paste for 10 minutes at room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and dry under vacuum to yield Ethyl 2-aminothiazole-5-carboxylate.

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| Ethyl 2-aminothiazole-5-carboxylate | 17.22 | 12.1 | 70%[4] |

Step 2: Reduction of Ethyl 2-aminothiazole-5-carboxylate to this compound

This step involves the reduction of the ester functional group to a primary alcohol. Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent suitable for this transformation[5][6].

Safety Precaution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon)[7].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |

| Ethyl 2-aminothiazole-5-carboxylate | 172.21 | 0.05 | 8.61 g |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.05 (2 eq.) | 1.90 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 150 mL |

| Ethyl Acetate | - | - | ~20 mL |

| 10% Sulfuric Acid | - | - | ~100 mL |

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Suspend Lithium Aluminum Hydride (1.90 g, 0.05 mol) in anhydrous THF (50 mL) in the flask under a nitrogen atmosphere.

-

Dissolve Ethyl 2-aminothiazole-5-carboxylate (8.61 g, 0.05 mol) in anhydrous THF (100 mL) and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.

-

Slowly add 10% sulfuric acid to dissolve the aluminum salts.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure this compound.

Quantitative Data (Estimated):

| Product | Theoretical Yield (g) | Expected Yield Range (g) | Estimated Yield (%) |

| This compound | 6.51 | 4.5 - 5.8 | 70-90% |

Alternative Synthetic Strategies: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the 2-aminothiazole ring system[2][8][9][10]. It involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.

Retrosynthetic Analysis

A retrosynthetic approach for this compound via the Hantzsch synthesis would involve disconnecting the thiazole ring into thiourea and a suitable three-carbon α-halocarbonyl component.

Caption: Retrosynthetic analysis based on the Hantzsch synthesis.

This pathway suggests that the reaction between thiourea and a protected form of 1-chloro-3-hydroxyacetone would yield the desired product after deprotection. While conceptually straightforward, the synthesis and handling of the required α-halocarbonyl precursor can be challenging, making the reduction of the pre-formed ester a more common and practical approach.

Conclusion

This guide has detailed the structure, properties, and robust synthetic pathways for this compound. The presented two-step synthesis, involving the formation and subsequent reduction of Ethyl 2-aminothiazole-5-carboxylate, is a reliable and scalable method for producing this valuable chemical intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in medicinal chemistry and drug development to utilize this compound in the synthesis of novel bioactive molecules. The importance of the 2-aminothiazole core in pharmaceuticals underscores the utility of this guide for advancing drug discovery efforts.

References

- 1. scbt.com [scbt.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. thieme.de [thieme.de]

- 10. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] Its inherent structural features allow for versatile chemical modifications, leading to the development of derivatives with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of 2-aminothiazole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.[2][3] Their anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle progression and proliferation, as well as the induction of apoptosis.

Quantitative Anticancer Data

The in vitro anticancer activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

| Derivative/Compound | Cancer Cell Line | IC50 Value |

| 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide (Compound 40) | H1299 (Lung Cancer) | 4.89 µM |

| SHG-44 (Human Glioma) | 4.03 µM | |

| SNS-032 (BMS-387032) | A2780 (Ovarian Carcinoma) | 95 nM |

| Compound 21 (a dasatinib analogue) | K562 (Leukemia) | 16.3 µM |

| MCF-7 (Breast Cancer) | 20.2 µM | |

| HT-29 (Colon Cancer) | 21.6 µM | |

| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM |

| PC12 (Pheochromocytoma) | 0.309 mM | |

| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM |

| PC12 (Pheochromocytoma) | 0.298 mM | |

| Compound 29 (Hec1/Nek2 inhibitor) | MDA-MB-231 (Breast Cancer) | 16.3-42.7 nM |

| Compound 77a | VEGFR-2, Tie-2, and EphB4 | (significant inhibition) |

| Compound 27 (Allosteric CK2 inhibitor) | Purified CK2α | 0.6 µM |

| 786-O (Renal Cell Carcinoma) | 5 µM (EC50) |

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are mediated through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Many 2-aminothiazole derivatives trigger programmed cell death in cancer cells. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. Specifically, some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[2]

2-Aminothiazole derivatives can also impede cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M phases.[2] This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. For instance, SNS-032 is a potent inhibitor of CDK2.[2] By inhibiting CDKs, these derivatives prevent the phosphorylation of target proteins required for the cell to transition to the next phase of the cell cycle, thereby halting cell division.

Antimicrobial Activity

Derivatives of 2-aminothiazole have demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[4][5][6]

Quantitative Antimicrobial Data

The in vitro antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected 2-aminothiazole derivatives.

| Derivative/Compound | Microorganism | MIC Value (µg/mL) |

| Compound 1 | T. viride | (Best antifungal activity) |

| Compound 8 | En. cloacae | (Best antibacterial activity) |

| Halogenated thiourea derivatives | S. aureus, S. epidermidis | 4 - 16 |

| 2-aminothiazole derivatives | Gram-positive & Gram-negative bacteria | (Potent activity) |

| Oxazole-containing derivatives | Mycobacterium tuberculosis H37Ra | 3.13 |

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of 2-aminothiazole derivatives are varied. In bacteria, some derivatives are thought to inhibit enzymes essential for cell wall synthesis, such as MurB.[5] In fungi, inhibition of enzymes like CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis, has been proposed as a mechanism of action.[5]

Enzyme Inhibition

Beyond their roles in cancer and infectious diseases, 2-aminothiazole derivatives have been identified as inhibitors of various other enzymes with therapeutic relevance.

Quantitative Enzyme Inhibition Data

The inhibitory activity against specific enzymes is often expressed as the Ki (inhibition constant) or IC50 value.

| Derivative/Compound | Enzyme Target | Ki or IC50 Value |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 µM (Ki) |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 µM (Ki) |

| Acetylcholinesterase (AChE) | 0.129 ± 0.030 µM (Ki) | |

| Butyrylcholinesterase (BChE) | 0.083 ± 0.041 µM (Ki) | |

| Compound 7 (Allosteric CK2 inhibitor) | Purified CK2α | 3.4 µM (IC50) |

| SNS-032 (BMS-387032) | CDK2/cycE | 48 nM (IC50) |

| Compound 39 | V600E mutant B-RAF kinase | 0.978 nM (IC50) |

| Compound 25 | CDK9 | 0.64 - 2.01 µM (IC50) |

Experimental Protocols

The evaluation of the biological activities of 2-aminothiazole derivatives involves a series of standardized in vitro assays.

General Experimental Workflow for Anticancer Drug Screening

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Broth Microdilution Assay for Antimicrobial Susceptibility

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound by assessing its ability to inhibit the growth of a microorganism in a liquid medium.

Methodology:

-

Compound Dilution: Prepare serial two-fold dilutions of the 2-aminothiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Annexin V Apoptosis Assay

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

Methodology:

-

Cell Treatment: Treat cancer cells with the 2-aminothiazole derivative for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), to stain the DNA of cells. The intensity of the fluorescence is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Bcl-2 and Bax Expression

Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Methodology:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion

2-Aminothiazole derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents underscores their potential for the development of novel therapeutics. The structure-activity relationship studies continue to guide the design of more potent and selective derivatives. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new 2-aminothiazole-based compounds, facilitating the advancement of promising candidates from the laboratory to clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. jocpr.com [jocpr.com]

(2-Amino-1,3-thiazol-5-yl)methanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-1,3-thiazol-5-yl)methanol , a heterocyclic compound incorporating a reactive aminothiazole core, presents a scaffold of significant interest in medicinal chemistry and drug discovery. Its utility in the synthesis of novel therapeutic agents, including potent kinase inhibitors, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the available data and predictive insights into the solubility and stability of this compound, alongside standardized methodologies for its empirical determination.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂OS | [1][2] |

| Molecular Weight | 130.17 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Melting Point | 102 to 103°C | [1] |

| Purity | ≥97% | [2] |

| CAS Number | 131184-73-1 | [1][2] |

Solubility Profile

Direct, experimentally determined solubility values for this compound in various solvents are limited. However, by examining the solubility of structurally related compounds and general principles of amino acid and thiazole chemistry, an informed projection of its solubility behavior can be made.

The presence of both an amino group and a hydroxyl group suggests that this compound will exhibit some degree of solubility in polar protic solvents like water and alcohols, facilitated by hydrogen bonding. The thiazole ring itself contributes some aromatic character, which may allow for limited solubility in certain polar aprotic and organic solvents. The solubility of amino acids is known to be pH-dependent, with minimum solubility at the isoelectric point and increased solubility in acidic or basic solutions where the molecule can exist as a salt.[3][4]

For comparative insight, the solubility of a closely related compound, 2-amino-5-methylthiazole , has been experimentally determined in a range of organic solvents.[5] This data, presented below, can serve as a valuable surrogate for estimating the solubility trends of this compound, though direct experimental verification is essential.

Table 1: Mole Fraction Solubility (x₁) of 2-Amino-5-methylthiazole in Various Solvents at Different Temperatures (K) [5]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | Ethyl Acetate | Acetonitrile | Toluene | Cyclohexane | 1,4-Dioxane | 2-Butanone |

| 278.15 | 0.1234 | 0.0567 | 0.0432 | 0.0345 | 0.0876 | 0.0987 | 0.0234 | 0.0123 | 0.0012 | 0.0456 | 0.0432 |

| 283.15 | 0.1456 | 0.0678 | 0.0543 | 0.0456 | 0.1098 | 0.1234 | 0.0345 | 0.0234 | 0.0023 | 0.0567 | 0.0543 |

| 288.15 | 0.1678 | 0.0789 | 0.0654 | 0.0567 | 0.1321 | 0.1456 | 0.0456 | 0.0345 | 0.0034 | 0.0678 | 0.0654 |

| 293.15 | 0.1891 | 0.0891 | 0.0765 | 0.0678 | 0.1543 | 0.1678 | 0.0567 | 0.0456 | 0.0045 | 0.0789 | 0.0765 |

| 298.15 | 0.2123 | 0.1012 | 0.0876 | 0.0789 | 0.1765 | 0.1891 | 0.0678 | 0.0567 | 0.0056 | 0.0891 | 0.0876 |

| 303.15 | 0.2345 | 0.1123 | 0.0987 | 0.0891 | 0.1987 | 0.2123 | 0.0789 | 0.0678 | 0.0067 | 0.1012 | 0.0987 |

| 308.15 | 0.2567 | 0.1234 | 0.1098 | 0.1012 | 0.221 | 0.2345 | 0.0891 | 0.0789 | 0.0078 | 0.1123 | 0.1098 |

| 313.15 | 0.2789 | 0.1345 | 0.121 | 0.1123 | 0.2432 | 0.2567 | 0.1012 | 0.0891 | 0.0089 | 0.1234 | 0.121 |

Note: This data is for 2-amino-5-methylthiazole and should be used as a qualitative guide for the expected behavior of this compound.

The solubility of 2-amino-5-methylthiazole generally increases with temperature in all tested solvents.[5] It exhibits the highest solubility in methanol, followed by ethyl acetate and acetone.[5] The solubility is lower in less polar solvents like toluene and significantly lower in non-polar solvents like cyclohexane.[5] This trend is consistent with a molecule possessing both polar functional groups and a heterocyclic ring.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in drug development. While specific degradation pathway studies for this molecule are not widely published, research on related 2-aminothiazole derivatives highlights potential instability issues, particularly in solution.

A key concern is the degradation of 2-aminothiazoles in dimethyl sulfoxide (DMSO) stock solutions, a common solvent for compound storage and biological screening.[6] Studies have shown that some 2-aminothiazole derivatives can undergo dimerization and further degradation in DMSO at room temperature.[6] This degradation is temperature-dependent, with significantly reduced decomposition observed at -20°C.[6]

Therefore, it is strongly recommended that stock solutions of this compound, especially in DMSO, be stored at low temperatures (e.g., -20°C or -80°C) and for limited durations to minimize the formation of degradation products that could lead to false positives or negatives in biological assays.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, standardized experimental protocols should be followed.

Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a sufficient period to reach equilibrium. The time to reach equilibrium should be determined empirically.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid is allowed to settle.

-

Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of undissolved solid.

-

Analysis: The concentration of this compound in the aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or a calibrated spectrophotometric method.

-

Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

Stability Assessment: Stress Testing

Stress testing is essential to identify the intrinsic stability of a drug substance and its potential degradation pathways.[7] This involves subjecting the compound to conditions more forcing than the proposed storage conditions.

Methodology:

-

Solid-State Stress Testing:

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[7]

-

Humidity Stress: Expose the solid to high humidity levels (e.g., 75% RH or greater).[7]

-

Photostability: Expose the solid to light sources as specified in ICH Q1B guidelines.

-

-

Solution-State Stress Testing:

-

pH-Dependent Hydrolysis: Prepare solutions of the compound in a series of buffers across a wide pH range (e.g., pH 1 to 13) and monitor for degradation over time.[7]

-

Oxidative Stress: Expose a solution of the compound to an oxidizing agent (e.g., hydrogen peroxide).

-

Solvent-Specific Stability: Assess stability in relevant solvents (e.g., DMSO, ethanol, aqueous buffers) under various storage conditions (e.g., room temperature, 4°C, -20°C).

-

-

Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating analytical method (typically HPLC) capable of separating the intact compound from its degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Conclusion

This compound is a valuable building block in pharmaceutical research. While direct quantitative data on its solubility and stability is sparse, this guide provides a framework for understanding its likely behavior based on related compounds and established chemical principles. The potential for solution-state instability, particularly in DMSO, underscores the importance of careful handling and storage. For definitive characterization, the detailed experimental protocols for solubility and stability testing outlined herein should be implemented. Such data is indispensable for ensuring the quality and reliability of research and development activities involving this promising compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. researchgate.net [researchgate.net]

- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to (2-Amino-1,3-thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound (2-Amino-1,3-thiazol-5-yl)methanol. Due to the limited availability of data on this specific molecule, this guide also incorporates information on closely related 2-aminothiazole derivatives to provide a broader context for its potential applications and areas of investigation.

Core Molecular Data

This compound is a derivative of 2-aminothiazole, a scaffold of significant interest in medicinal chemistry. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂OS | [1] |

| Molecular Weight | 130.17 g/mol | N/A |

| CAS Number | 131184-73-1 | [1] |

| Appearance | Typically a white to off-white solid | [1][2] |

| Solubility | Soluble in polar solvents like water and alcohols | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of its corresponding ester, ethyl 2-aminothiazole-5-carboxylate. This method provides a direct route to the desired primary alcohol.

Experimental Protocol: Reduction of Ethyl 2-aminothiazole-5-carboxylate

This protocol is based on a standard literature procedure for the reduction of esters to alcohols using a powerful reducing agent.

Materials:

-

Ethyl 2-aminothiazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ice

-

Concentrated aqueous solution (e.g., Rochelle's salt or sodium sulfate)

-

Nitrogen gas atmosphere

Procedure:

-

A suspension of ethyl 2-amino-1,3-thiazole-5-carboxylate in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere.

-

The flask is cooled in an ice bath.

-

Lithium aluminum hydride (LiAlH₄) is added portion-wise to the cooled suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 90 minutes).

-

An additional portion of LiAlH₄ may be added, and the mixture can be heated to reflux for a short duration to ensure complete reaction.

-

After the reaction is complete, the flask is cooled again in an ice bath.

-

The reaction is cautiously quenched by the slow addition of ice chips, followed by a concentrated aqueous solution to precipitate the aluminum salts.

-

The resulting mixture is filtered, and the filtrate is collected.

-

The solvent (THF) is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[3][4][5] Derivatives of 2-aminothiazole have demonstrated a wide array of pharmacological effects, suggesting potential areas of investigation for this compound.

Key Reported Activities of 2-Aminothiazole Derivatives:

-

Anticancer: Many 2-aminothiazole derivatives exhibit potent anticancer activity against a variety of human cancer cell lines, including breast, lung, colon, and leukemia.[3] The well-known anticancer drug Dasatinib contains a 2-aminothiazole core.

-

Antimicrobial: This class of compounds has shown activity against various bacterial and fungal strains.

-

Anti-inflammatory: Certain derivatives have been reported to possess anti-inflammatory properties.

-

Antioxidant: The antioxidant potential of some 2-aminothiazole derivatives has also been explored.[6]

-

Kinase Inhibition: A significant number of 2-aminothiazole-based compounds act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. This mechanism is often implicated in their anticancer effects.

Given the prevalence of kinase inhibition as a mechanism of action for this class of compounds, it is plausible that this compound or its future derivatives could interact with one or more cellular signaling pathways regulated by kinases.

Quantitative Data

| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

| 2-aminothiazole derivative 28 | HeLa | 6.05 | [3] |

| 2-aminothiazole derivative 28 | HT29 | 0.63 | [3] |

| 2-aminothiazole derivative 28 | A549 | 8.64 | [3] |

| Dasatinib | K563 | < 1 | [7] |

| Dasatinib | MCF-7 | < 1 | [7] |

| Dasatinib | HT-29 | < 1 | [7] |

Conclusion

This compound is a heterocyclic compound with a core structure known for its diverse biological activities. While specific research on this particular molecule is limited, its synthesis from readily available precursors is feasible. The established pharmacological profile of the 2-aminothiazole scaffold suggests that this compound and its future derivatives represent promising candidates for further investigation in the fields of oncology, infectious diseases, and inflammation. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and potential therapeutic applications.

References

- 1. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminothiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This structural motif is a key component in a variety of therapeutically important agents, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Its prevalence in clinically approved drugs such as the kinase inhibitor Dasatinib and the third-generation cephalosporin antibiotic Cefdinir underscores its importance in drug design and development.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of 2-aminothiazole derivatives, supplemented with detailed experimental protocols and visual diagrams to facilitate further research and development in this promising area.

Synthesis of the 2-Aminothiazole Scaffold

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2] This reaction typically involves the cyclocondensation of an α-haloketone with a thiourea derivative.[2] The versatility of this method allows for the introduction of various substituents on the thiazole ring, enabling the exploration of structure-activity relationships.

Anticancer Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50/GI50 Value |

| Dasatinib Analog | K563 (Leukemia) | Proliferation | 16.3 µM |

| N,4-diaryl-1,3-thiazole-2-amine | Various | Proliferation | 32.0-48.6 nM |

| 2-amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | Proliferation | - |

| TH-39 | K562 (Leukemia) | Cytotoxicity | 0.78 µM |

| Compound 20 | H1299 (Lung Cancer) | Cytotoxicity | 4.89 µM |

| Compound 20 | SHG-44 (Glioma) | Cytotoxicity | 4.03 µM |

| Compound 27 | HeLa (Cervical Cancer) | Cytotoxicity | 1.6 ± 0.8 µM |

| Compound 79a | MCF-7 (Breast Cancer) | Growth Inhibition | 2.32 µg/mL |

| Compound 79b | A549 (Lung Cancer) | Growth Inhibition | 1.61 µg/mL |

Key Signaling Pathways in Anticancer Activity

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Methodological & Application

Synthesis of (2-Amino-1,3-thiazol-5-yl)methanol from Ethyl 4-bromo-3-oxopentanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of (2-Amino-1,3-thiazol-5-yl)methanol, a valuable building block in medicinal chemistry, starting from ethyl 4-bromo-3-oxopentanoate. The synthesis involves an initial Hantzsch thiazole condensation followed by a selective reduction of the resulting ester.

Introduction

This compound and its derivatives are important scaffolds in drug discovery, exhibiting a wide range of biological activities. This protocol outlines a reliable and efficient synthetic route, providing researchers with the necessary information to produce this key intermediate for further elaboration in drug development programs. The initial step leverages the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring system. The subsequent reduction of the ester functionality provides the target primary alcohol.

Synthetic Pathway Overview

The synthesis proceeds in two main steps as illustrated below. First, ethyl 4-bromo-3-oxopentanoate undergoes a cyclocondensation reaction with thiourea to form the intermediate ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate. This intermediate is then reduced using a suitable reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), to yield the final product, this compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate

This protocol is adapted from a microwave-assisted Hantzsch thiazole synthesis.[1]

Materials:

-

Ethyl 4-bromo-3-oxopentanoate (10 mmol, 2.23 g)

-

Thiourea (10 mmol, 0.76 g)

-

Ethanol (8 mL)

-

Water (20 mL)

-

Methylene chloride (30 mL)

-

Microwave synthesis vial (20 mL) with a magnetic stirring bar and rubber cap

Procedure:

-

In a 20 mL microwave synthesis vial equipped with a magnetic stirring bar, combine ethyl 4-bromo-3-oxopentanoate (10 mmol) and thiourea (10 mmol).

-

Add 8 mL of ethanol to the vial and seal it with a rubber cap.

-

Place the vial in the microwave cavity and irradiate at 50°C (100 W) for 5 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the contents of the vial into 20 mL of water.

-

Extract the product with methylene chloride (30 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This is a general protocol for the reduction of an ester to an alcohol using Lithium Aluminium Hydride (LiAlH₄) and should be performed with caution in a fume hood.

Materials:

-

Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate (from Step 1)

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0°C.

-

Quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous sodium sulfate solution.

-

Stir the resulting mixture vigorously for 30 minutes.

-

Filter the solid aluminum salts and wash them thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Ethyl 4-bromo-3-oxopentanoate | C₇H₁₁BrO₃ | 223.06 | Liquid | - | - | - |

| Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate | C₈H₁₂N₂O₂S | 200.26 | Solid | 74[1] | Not reported | ¹H NMR (DMSO-d₆): δ 6.91 (s, 2H, NH₂), 4.07 (q, 2H, O-CH₂-CH₃), 3.43 (s, 2H, CO-CH₂), 2.32 (s, 3H, CH₃), 1.18 (t, 3H, O-CH₂-CH₃).[1] IR (nujol, cm⁻¹): 3407 (NH₂), 1684 (C=O).[1] |

| This compound | C₄H₆N₂OS | 130.17 | Solid | Not reported | Not reported | ¹H NMR (DMSO-d₆): δ 7.55 (s, 1H, H-thiazole), 7.17 (br s, 2H, NH₂), 4.45 (d, 2H, CH₂), 5.20 (t, 1H, OH), 2.17 (s, 3H, CH₃). Predicted |

Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from (2-Amino-1,3-thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from the versatile building block, (2-Amino-1,3-thiazol-5-yl)methanol. This compound offers two primary reactive sites for derivatization: the exocyclic amino group at the 2-position and the hydroxyl group of the methanol substituent at the 5-position. Manipulation of these functional groups allows for the generation of a diverse library of compounds with potential applications in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous clinically approved drugs.[1]

Strategic Approaches to Derivatization

The synthetic strategies outlined below focus on key chemical transformations that enable the exploration of structure-activity relationships (SAR). These include modifications of the amino group to introduce various substituents and transformations of the hydroxymethyl group to explore different functionalities.

I. Derivatization of the 2-Amino Group

The exocyclic amino group of this compound can be readily functionalized through several common reactions, including N-acylation, N-sulfonylation, and N-alkylation. These modifications are crucial for modulating the electronic properties and steric bulk around the thiazole core, which can significantly impact biological activity.

Protocol 1: N-Acylation with Acid Chlorides

This protocol describes a general procedure for the acylation of the 2-amino group using an acid chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable dry solvent such as acetone or pyridine.

-

Reagent Addition: Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. If acetone is used, the solvent can be evaporated.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired N-acylated derivative.

| Reagent (Acid Chloride) | Solvent | Conditions | Yield (%) | Reference |

| Acetyl chloride | Dry Acetone | Reflux, 2h | Not specified | [1] |

| Benzoyl chloride | Dry Pyridine | Not specified | High | [1] |

| 3-(Trifluoromethyl)benzoyl chloride | DCM, THF | 50°C, 30 min; RT | 60-77 | [2] |

Protocol 2: N-Sulfonylation

This protocol details the synthesis of N-sulfonylated derivatives, which are common motifs in pharmacologically active compounds.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq.) and sodium acetate (2.0 eq.) in water in a round-bottom flask.

-

Reagent Addition: Add the appropriate sulfonyl chloride (1.1 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to 80-85°C and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain the pure N-sulfonylated product.

| Reagent (Sulfonyl Chloride) | Conditions | Yield (%) | Reference |

| Benzenesulfonyl chloride | 80-85°C, 6h | 80 | [1] |

| 4-Methylbenzenesulfonyl chloride | 80-85°C, 4h | 69 | [1] |

Protocol 3: N-Alkylation with Dichloropyrimidine (Dasatinib Intermediate Synthesis)

This protocol is adapted from the synthesis of a key intermediate for the anticancer drug Dasatinib and demonstrates the nucleophilic substitution of the 2-amino group.[3][4][5]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (a derivative of the target molecule) (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the suspension to -30°C to -20°C and add a strong base such as sodium hydride (NaH) or sodium amide (NaNH2) (1.2 eq.) portion-wise, maintaining the low temperature.[3] Stir for 10 minutes.

-

Reagent Addition: Add a solution of 2-methyl-4,6-dichloropyrimidine (1.1 eq.) in THF to the reaction mixture.[3]

-

Reaction: Allow the reaction to warm to -10°C to -8°C and stir for 2-6 hours.[3]

-

Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH reaches 5-6.[3]

-

Purification: The precipitated product is collected by filtration, washed with THF, and dried to yield the N-alkylated product.[3]

| Base | Temperature | Time (h) | Yield (%) | Purity (HPLC) |

| Potassium Hydride | -25°C to -10°C | 4 | 98.7 | 99.95% |

| Sodium Hydride | -30°C to -8°C | 6 | 97.1 | 99.90% |

| Sodium Amide | -20°C to -10°C | 2 | 96.8 | 99.82% |

Note: The starting material in this protocol is a carboxamide derivative, but the reaction conditions are applicable to this compound with appropriate protection of the hydroxyl group if necessary.

II. Derivatization of the 5-Hydroxymethyl Group

The hydroxymethyl group at the 5-position provides another handle for introducing diversity. Key reactions include esterification, etherification, and oxidation to the corresponding aldehyde.

Protocol 4: O-Esterification with Carboxylic Acids

This protocol describes the formation of esters from the primary alcohol.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Filter off the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Note: For a more direct esterification with methanol, a strong acid catalyst like trimethylchlorosilane (TMSCl) can be used.[6][7]

Protocol 5: O-Alkylation (Williamson Ether Synthesis)

This protocol outlines the synthesis of ethers from the hydroxymethyl group.

Experimental Protocol:

-

Reaction Setup: Suspend this compound (1.0 eq.) in a suitable solvent such as THF or DMF in a flame-dried flask under an inert atmosphere.

-

Base Addition: Add a strong base like sodium hydride (NaH) (1.1 eq.) portion-wise at 0°C.

-

Reaction: Stir the mixture at room temperature for 30 minutes to form the alkoxide.

-

Reagent Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography.

Protocol 6: Oxidation to 2-Aminothiazole-5-carbaldehyde

The oxidation of the primary alcohol to an aldehyde provides a key intermediate for further reactions such as Schiff base formation or Wittig reactions.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

-

Oxidant Addition: Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq.) or use a milder Swern oxidation protocol. For a greener approach, a TEMPO-catalyzed oxidation can be employed.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts (if PCC is used).

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Mandatory Visualizations

Caption: Synthetic pathways for derivatization.

Caption: Workflow for N-alkylation.

References

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. vixra.org [vixra.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application of (2-Amino-1,3-thiazol-5-yl)methanol in Anticancer Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The (2-Amino-1,3-thiazol-5-yl)methanol scaffold is a promising starting point in the design and synthesis of novel anticancer agents. As a derivative of the versatile 2-aminothiazole core, which is present in several clinically approved drugs, this structural motif offers a unique combination of chemical tractability and biological activity. The presence of a primary alcohol provides a valuable handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of derivatives with enhanced potency and selectivity against various cancer cell lines.

Derivatives of the 2-aminothiazole nucleus have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.[1][2] This document provides a summary of the cytotoxic activities of representative 2-aminothiazole derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of the compounds' potency.

| Compound ID/Reference | Cancer Cell Line | Cell Line Origin | IC50 / GI50 (µM) | Reference |

| Compound 20 | H1299 | Lung Cancer | 4.89 | [1] |

| SHG-44 | Glioma | 4.03 | [1] | |

| Compound 21 | K562 | Leukemia | 16.3 | [1] |

| MCF-7 | Breast Cancer | 20.2 | [1] | |

| HT-29 | Colon Cancer | 21.6 | [1] | |

| Compound 9 | Leukemia Subpanel | Leukemia | 3.51 (GI50) | [1] |

| Prostate Cancer Subpanel | Prostate Cancer | 5.15 (GI50) | [1] | |

| Compound 46b | A549 | Lung Cancer | 0.16 | [1] |

| HepG2 | Liver Cancer | 0.13 | [1] | |

| Indolyl-hydrazinyl-thiazole 1 | A2780 | Ovarian Cancer | 11.6 | [3] |

| HeLa | Cervical Cancer | 22.4 | [3] | |

| Indolyl-hydrazinyl-thiazole 3 | A2780 | Ovarian Cancer | 12.4 | [3] |

| HeLa | Cervical Cancer | 19.4 | [3] | |

| Aminothiazole-paeonol 13c | AGS | Gastric Adenocarcinoma | 4.0 | [4] |

| HT-29 | Colorectal Adenocarcinoma | 4.4 | [4] | |

| HeLa | Cervical Cancer | 5.8 | [4] | |

| Thiazole derivative 11c | HepG-2 | Hepatocellular Carcinoma | ~4 µg/mL | [5] |

| MCF-7 | Breast Cancer | ~3 µg/mL | [5] | |

| HCT-116 | Colorectal Carcinoma | ~7 µg/mL | [5] | |

| Thiazole derivative 6g | HepG-2 | Hepatocellular Carcinoma | ~7 µg/mL | [5] |

| MCF-7 | Breast Cancer | ~4 µg/mL | [5] | |

| HCT-116 | Colorectal Carcinoma | ~12 µg/mL | [5] | |

| Compound 3b | 60 cell line panel | Various | GI% 76.97-99.95 | [6] |

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative via Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of a 2-aminothiazole derivative, which can be adapted for the synthesis of compounds based on the this compound scaffold.

Materials:

-

1,3-Dichloroacetone

-

Thiourea

-

Sodium acetate

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add 1,3-dichloroacetone (1.0 eq) and sodium acetate (1.2 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and basify with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound derivative.

-